See also: Valerian (part of).
Acetoxyvalerensre
CAS No.: 81397-67-3
Cat. No.: VC21342858
Molecular Formula: C17H24O4
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81397-67-3 |
|---|---|
| Molecular Formula | C17H24O4 |
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | (Z)-3-(1-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylprop-2-enoic acid |
| Standard InChI | InChI=1S/C17H24O4/c1-9-5-6-13(7-11(3)17(19)20)15-10(2)8-14(16(9)15)21-12(4)18/h7,9,13-14,16H,5-6,8H2,1-4H3,(H,19,20)/b11-7- |
| Standard InChI Key | VBBXZFLAYWAXSK-XFFZJAGNSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@H](C2=C(C[C@@H]([C@H]12)OC(=O)C)C)/C=C(\C)/C(=O)O |
| Canonical SMILES | CC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O |
Introduction
Chemical Structure and Properties
Acetylvalerenolic acid possesses a complex chemical structure characterized by a sesquiterpenoid skeleton with specific functional groups. The compound is defined by its molecular formula C17H24O4 and has several distinctive chemical and physical properties as outlined in Table 1.
Structural Characteristics
The IUPAC name for acetylvalerenolic acid is (2E)-3-[1-(acetyloxy)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid, which reflects its structural complexity . The molecule contains an acetyloxy group and a carboxylic acid function within its sesquiterpenoid framework.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Acetylvalerenolic Acid
| Property | Value |
|---|---|
| Chemical Formula | C17H24O4 |
| Average Molecular Weight | 292.3701 g/mol |
| Monoisotopic Molecular Weight | 292.167459256 g/mol |
| CAS Number | 81397-67-3 |
| ChemSpider ID | 4943984 |
| InChI Key | VBBXZFLAYWAXSK-YRNVUSSQSA-N |
The compound's structure includes multiple chiral centers and a complex bicyclic system, contributing to its specific three-dimensional conformation and potential biological activities .
Chemical Classification
Acetylvalerenolic acid belongs to a specific hierarchy within organic compound classification systems, providing context for understanding its biochemical relationships and potential functions.
Taxonomic Classification
Table 2: Chemical Classification of Acetylvalerenolic Acid
| Classification Level | Category |
|---|---|
| Kingdom | Organic compounds |
| Super Class | Lipids and lipid-like molecules |
| Class | Prenol lipids |
| Sub Class | Sesquiterpenoids |
| Direct Parent | Sesquiterpenoids |
| Molecular Framework | Aliphatic homopolycyclic compounds |
As shown in Table 2, acetylvalerenolic acid is classified as a sesquiterpenoid, which are terpenes composed of three consecutive isoprene units . This classification places it among natural products frequently found in plants, particularly those with medicinal properties.
Research Status and Knowledge Gaps
Current Research Limitations
Despite its potential pharmacological interest, acetylvalerenolic acid remains understudied compared to related compounds. Based on the available literature, few comprehensive studies have been conducted specifically on this compound . This represents a significant gap in our understanding of its biological activities and therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume